molecular formula C18H17N3O3 B3017954 6-(furan-2-ylmethyl)-1-methyl-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 695224-05-6

6-(furan-2-ylmethyl)-1-methyl-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

Cat. No. B3017954
CAS RN: 695224-05-6
M. Wt: 323.352
InChI Key: QYHBGPGRISIUIS-UHFFFAOYSA-N
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Description

The compound "6-(furan-2-ylmethyl)-1-methyl-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione" is a heterocyclic molecule that belongs to the class of furo[3,4-d]pyrimidine-2,4-diones. These compounds are of interest due to their potential pharmacological properties and their use as building blocks in organic synthesis.

Synthesis Analysis

The synthesis of furo[3,4-d]pyrimidine-2,4-diones, which are structurally related to the compound , has been reported to be efficiently accomplished through a three-step pathway. Initially, a Curtius rearrangement of 4-(methoxycarbonyl)furan-3-carboxylic acid is performed, followed by a reaction with various amines to yield intermediate ureids. These intermediates are then subjected to ring closure to form the bicyclic scaffold with good yields. Further functionalization at N-1 position leads to the creation of a diverse library of new heterocycles, including the possibility of hydrogenation to produce 5,7-dihydro- and tetrahydrofuro[3,4-d]pyrimidine-2,4-diones .

Molecular Structure Analysis

The molecular structure of furo[3,4-d]pyrimidine-2,4-diones is characterized by a bicyclic scaffold that includes a furan ring fused to a pyrimidine dione. The presence of substituents on the furan ring and the pyrimidine ring can significantly influence the electronic and steric properties of these molecules, which in turn affects their reactivity and potential biological activity.

Chemical Reactions Analysis

Furo[3,4-d]pyrimidine derivatives can be synthesized through multicomponent reactions, which involve the combination of an aldehyde, 2,6-diaminopyrimidine-4(3H)-one, and a third component such as tetronic acid or indane-1,3-dione in water. These reactions can be facilitated by microwave irradiation or traditional heating and do not require a catalyst. This method offers advantages such as higher yields, lower costs, reduced environmental impact, and procedural convenience . Additionally, furo[2,3-b]pyridines, which share a similar fused ring system, can be synthesized from 4,5-dibenzoyl-1H-pyrrole-2,3-diones and methyl 5-aminofuran-2-carboxylate through a [3+3]-cyclocondensation reaction, indicating the versatility of furan-containing heterocycles in chemical synthesis .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "this compound" are not detailed in the provided papers, the properties of furo[3,4-d]pyrimidine-2,4-diones in general can be inferred. These compounds are likely to exhibit moderate solubility in organic solvents and may show varying degrees of stability depending on the nature of their substituents. The presence of the furan and pyrimidine rings suggests potential for aromaticity and conjugation, which could affect their UV-Vis absorption properties and reactivity in electrophilic aromatic substitution reactions.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

The synthesis and characterization of compounds within the pyrrolo[3,4-d]pyrimidine class have been explored due to their potential biological activities and structural novelty. For instance, Adams et al. (2005) described the synthesis of a derivative through a [4+2]-cycloaddition reaction involving furan dione and phenyl isocyanate, indicating the chemical's utility in creating complex heterocyclic structures Adams et al., 2005. Similarly, Aniskova et al. (2017) demonstrated the compound's role in generating pyrimidine and pyridazine fragments, essential for constructing molecules with potential biological significance Aniskova et al., 2017.

Development of Supramolecular Assemblies

The molecule has also been implicated in the development of supramolecular assemblies. Fonari et al. (2004) explored pyrimidine derivatives for co-crystallization with crown ethers, revealing the compound's capability to form complex hydrogen-bonded networks, which are of interest for material science and nanotechnology Fonari et al., 2004.

Biological Activity Screening

Further, the chemical scaffold has served as a basis for screening biological activities. Ismail et al. (2004) synthesized derivatives showing antiprotozoal properties, indicating the potential for developing novel therapeutics from this chemical class Ismail et al., 2004.

Photoinduced Oxidative Cyclization

Naya et al. (2008) investigated the molecule for photoinduced oxidative cyclization, providing a novel methodology for synthesizing the furan ring, which is critical for green chemistry Naya et al., 2008.

Theoretical and Experimental Studies

Theoretical studies, such as those by Essa and Jalbout (2008), have examined the structural and electronic properties of related molecules, contributing to our understanding of their behavior and applications in various scientific fields Essa & Jalbout, 2008.

Future Directions

The future research directions for this compound could involve further exploration of its biological activity, particularly its potential anticancer activity given the known activity of other pyrimidine derivatives . Additionally, more research could be done to fully understand its mechanism of action and to optimize its physical and chemical properties for potential therapeutic use.

properties

IUPAC Name

6-(furan-2-ylmethyl)-1-methyl-4-phenyl-4,7-dihydro-3H-pyrrolo[3,4-d]pyrimidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3/c1-20-14-11-21(10-13-8-5-9-24-13)17(22)15(14)16(19-18(20)23)12-6-3-2-4-7-12/h2-9,16H,10-11H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYHBGPGRISIUIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(NC1=O)C3=CC=CC=C3)C(=O)N(C2)CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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